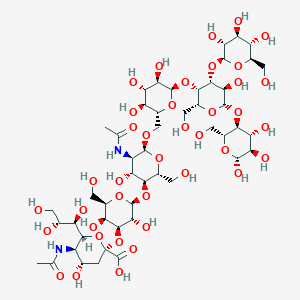
Gbvscp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gender-based violence (GBV) is a significant public health issue that affects millions of people worldwide. GBV is defined as any harmful act that is perpetrated against an individual based on their gender or sex. This can include physical, sexual, or emotional abuse, as well as economic coercion or exploitation. The consequences of GBV can be devastating, leading to long-term physical and mental health problems, social isolation, and economic hardship. In recent years, there has been growing interest in the use of a novel therapeutic approach known as GBVSCP, or Gender-Based Violence Synthesis and Characterization Platform, to better understand the underlying mechanisms of GBV and develop more effective interventions.
Mechanism of Action
The mechanism of action of GbvscpSCP is complex and multifaceted, involving a range of biological and psychological processes. At its core, GbvscpSCP seeks to understand the underlying mechanisms that drive Gbvscp, including the role of hormones, neurotransmitters, and other signaling molecules in the brain and body. By identifying these mechanisms, researchers can develop new interventions that target specific pathways and reduce the risk of Gbvscp.
Biochemical and Physiological Effects:
GbvscpSCP has been shown to have a number of biochemical and physiological effects, including changes in hormone levels, alterations in brain chemistry, and changes in gene expression. These effects can have a profound impact on the body and mind, leading to long-term health problems such as depression, anxiety, and chronic pain.
Advantages and Limitations for Lab Experiments
One of the key advantages of GbvscpSCP is its ability to integrate data from a wide range of sources, including clinical studies, epidemiological surveys, and laboratory experiments. This allows researchers to develop a more comprehensive understanding of the underlying mechanisms of Gbvscp and develop more effective interventions. However, there are also some limitations to the use of GbvscpSCP in laboratory experiments, including the need for specialized equipment and expertise, and the potential for confounding variables to affect the results.
Future Directions
There are many future directions for research using GbvscpSCP, including the development of new diagnostic tools and treatments, the identification of novel risk factors and protective factors, and the evaluation of the effectiveness of existing interventions. One promising area of research is the use of GbvscpSCP to develop personalized interventions that target specific biological and psychological pathways, based on an individual's unique genetic and environmental profile. Another area of interest is the use of GbvscpSCP to develop more effective prevention strategies, including the identification of early warning signs and the development of targeted interventions for at-risk populations.
Conclusion:
In conclusion, GbvscpSCP is a powerful tool that has the potential to revolutionize our understanding of gender-based violence and develop more effective interventions. Through its use, researchers have been able to identify key biological and psychological factors that contribute to Gbvscp, and develop targeted interventions that can reduce the risk of harm. As research in this area continues to evolve, it is likely that GbvscpSCP will play an increasingly important role in the prevention and treatment of gender-based violence.
Synthesis Methods
GbvscpSCP is a powerful tool that combines cutting-edge scientific research with innovative data analysis techniques to provide a comprehensive understanding of the biological and psychological factors that contribute to Gbvscp. The synthesis method involves collecting data from a variety of sources, including clinical studies, epidemiological surveys, and laboratory experiments, and integrating this information into a unified framework that can be used to identify key risk factors and develop targeted interventions.
Scientific Research Applications
GbvscpSCP has been used in a range of scientific research applications, including the study of the genetic and environmental factors that contribute to Gbvscp, the development of new diagnostic tools and treatments, and the evaluation of the effectiveness of existing interventions. Through its use, researchers have been able to identify a number of key biological and psychological factors that contribute to Gbvscp, including hormonal imbalances, brain chemistry, and social and cultural factors.
properties
CAS RN |
134366-06-6 |
|---|---|
Product Name |
Gbvscp |
Molecular Formula |
C49H82N2O39 |
Molecular Weight |
1323.2 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C49H82N2O39/c1-11(58)50-21-13(60)3-49(48(76)77,89-39(21)23(62)14(61)4-52)90-40-26(65)16(6-54)81-46(34(40)73)85-36-18(8-56)82-43(22(27(36)66)51-12(2)59)78-10-20-25(64)29(68)33(72)45(84-20)87-38-19(9-57)83-47(86-37-17(7-55)79-42(75)31(70)30(37)69)35(74)41(38)88-44-32(71)28(67)24(63)15(5-53)80-44/h13-47,52-57,60-75H,3-10H2,1-2H3,(H,50,58)(H,51,59)(H,76,77)/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27+,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39+,40-,41+,42+,43-,44-,45+,46-,47-,49-/m0/s1 |
InChI Key |
NOVHANKYCIGDMV-KSYJWRBWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)NC(=O)C)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)O)O)CO)CO)O)O)O)CO)CO)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4C(C(C(C(O4)OC5C(OC(C(C5OC6C(C(C(C(O6)CO)O)O)O)O)OC7C(OC(C(C7O)O)O)CO)CO)O)O)O)CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4C(C(C(C(O4)OC5C(OC(C(C5OC6C(C(C(C(O6)CO)O)O)O)O)OC7C(OC(C(C7O)O)O)CO)CO)O)O)O)CO)CO)O)O |
synonyms |
capsular polysaccharide, streptoccal group B type V GBVSCP group B type V strep capsular polysaccharide streptococcal polysaccharide V group B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



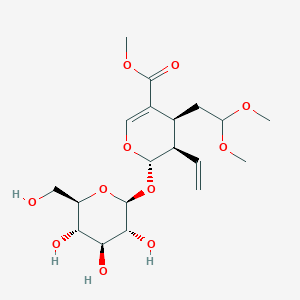


![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)


![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)
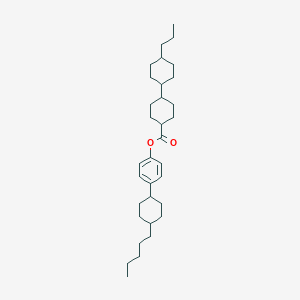
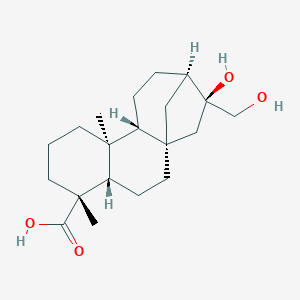


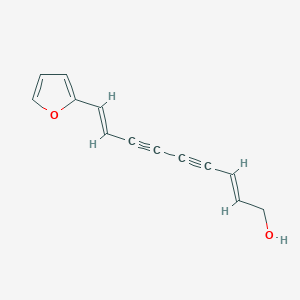

![(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B149823.png)